![molecular formula C4H7NO2 B1141830 Methyl 3-aminoacrylate CAS No. 124703-69-1](/img/structure/B1141830.png)
Methyl 3-aminoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-aminoacrylate is a compound of interest in the field of polymer science and organic synthesis. It is related to a variety of research efforts aimed at understanding the synthesis of complex molecules, their molecular structure, and the reactions they undergo, which influence their physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves the radical polymerization process, as seen in the preparation of high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) using 3-aminocarbonyl-3-butenoic acid methyl ester (ABM) as comonomers in a mixed solvent, significantly enhancing pre-oxidation performance and molecular weight for carbon fiber precursors (Liu et al., 2019).
Molecular Structure Analysis
The molecular structure and conformation of methyl acrylate, closely related to this compound, have been studied using gas electron diffraction and rotational constants, revealing the existence of s-cis and s-trans conformers (Egawa et al., 1995).
Chemical Reactions and Properties
Chemical reactions of related compounds, such as the synthesis of Methyl 2-Isocyano-3-[3 (1H)-indolyl] acrylate, demonstrate the diverse reactivity and potential for creating complex molecules. These reactions often yield compounds with interesting biological or material properties (Moriya & Yoneda, 1982).
Physical Properties Analysis
The study of polymers similar to this compound, like poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester), reveals information about their thermal properties, crucial for applications in materials science. For instance, the thermal stabilization and cyclization reactions of these polymers have been extensively studied to understand their suitability as carbon fiber precursors (Ju et al., 2014).
Chemical Properties Analysis
The chemical properties of acrylates and related compounds, including their reactivity in polymerization and ability to form copolymers with various monomers, are central to their application in creating novel materials. For example, the incorporation of ABM into polyacrylonitrile significantly impacts the polymer's stabilization and properties (Liu et al., 2019; Ju et al., 2014).
Scientific Research Applications
Organic Synthesis and Ligand Promotions : Methyl 3-aminoacrylate has been utilized in organic synthesis, particularly in ligand-promoted alkylation reactions. For example, it is used in the preparation of unnatural amino acids and geometrically controlled tri- and tetrasubstituted acrylic acids (Ru‐Yi Zhu, Jian He, Xiao‐Chen Wang, & Jin-Quan Yu, 2014).
Radical Addition to Enamino Esters : this compound has been studied for its role in the addition of carbon-centered radicals to enamino esters. This research is significant for understanding the ambiphilic nature of enaminone esters (A. G. García, D. Domínguez, & A. Navarro‐Vázquez, 2012).
Polymer Research : It is used in polymer research for improving the properties of materials like polyacrylonitrile. For instance, it has been used as a comonomer in high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) for enhanced pre-oxidation performance and molecular weight (Chenglin Liu, Xuepeng Ni, Huifang Chen, Houyong Yu, & Anqi Ju, 2019).
Synthesis of 3-Pyrrolines : This chemical is involved in phosphine-catalyzed annulation reactions for the synthesis of 3-pyrrolines, which are important in medicinal chemistry (Xiao-yun Wu, Hou Gui, Harish Jangra, Yin Wei, H. Zipse, & M. Shi, 2020).
Isomerizational and Conformational Studies : Research has also been conducted on the isomers and conformers of compounds like methyl-2-cyano-3-aminoacrylate, which is significant for understanding their properties and potential applications (A. Gatial, H. Juhásová, M. Gróf, J. Kožíšek, V. Milata, N. Prónayová, & P. Matějka, 2011).
properties
IUPAC Name |
methyl (E)-3-aminoprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)2-3-5/h2-3H,5H2,1H3/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNZLOOOVQYYCP-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124703-69-1 |
Source
|
Record name | 124703-69-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How are methyl 3-aminoacrylates synthesized using 2H-azirines?
A: Methyl 3-aminoacrylates can be synthesized by reacting methyl 2-aryl-2H-azirine-3-carboxylates with primary or secondary aliphatic amines. [] This reaction proceeds through an addition-ring opening mechanism, where the amine nucleophile attacks the carbon atom of the azirine's CN bond. This initially forms an aziridine intermediate, which then rearranges to yield the more stable methyl 3-aminoacrylate product. [] For example, reacting methyl 2-aryl-2H-azirine-3-carboxylate with morpholine yields methyl (E)-3-amino-3-(2,6-dichlorophenyl)-2-morpholin-4-ylpropenoate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.